pKa-Governed Cocrystal vs. Salt Selectivity: 4-Amino-2-chloropyridine vs. 2-Amino-4-chloropyridine
In a direct head-to-head cocrystallization study with 3-chlorobenzoic acid (pKa 3.85) and 4-chlorobenzoic acid (pKa 3.98), 4-amino-2-chloropyridine (pKa 4.73) consistently formed neutral cocrystals, whereas 2-amino-4-chloropyridine (pKa 5.72) exclusively yielded molecular salts [1]. The ΔpKa values for the 4-amino-2-chloro isomer with the two acids were 0.88 and 1.74, both <3, driving cocrystal formation per the 'Rule of 3.' In contrast, the 2-amino-4-chloro isomer gave ΔpKa values of 1.87 and 1.74, yet produced salts rather than cocrystals, indicating that the regiospecific positioning of the amino and chloro groups overrides the simple pKa difference rule and actively directs proton transfer outcomes [1].
| Evidence Dimension | Cocrystal vs. salt formation outcome with chlorobenzoic acids |
|---|---|
| Target Compound Data | Cocrystal with 3-chlorobenzoic acid (compound 1); cocrystal with 4-chlorobenzoic acid |
| Comparator Or Baseline | 2-Amino-4-chloropyridine: molecular salt (2-amino-4-chloropyridinium 3-chlorobenzoate and 4-chlorobenzoate) |
| Quantified Difference | Opposite solid form outcome; pKa: 4.73 (target) vs. 5.72 (comparator), ΔpKa = 0.99 |
| Conditions | Co-grinding/crystallization with 3-chlorobenzoic acid and 4-chlorobenzoic acid; structures confirmed by SC-XRD, FT-IR, PXRD |
Why This Matters
The ability to reliably form cocrystals rather than salts with common carboxylic acid coformers is critical for pharmaceutical solid-form patenting and for modulating solubility, dissolution, and bioavailability without changing the API's ionization state.
- [1] Farooq, S.; et al. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Crystals 2023, 13 (12), 1663. View Source
